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Compound of Interest

Compound Name:
2-Methoxy-4-

(trifluoromethyl)benzoic acid

Cat. No.: B1599103 Get Quote

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzoic acid (CAS 448-36-2)

Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-4-
(trifluoromethyl)benzoic acid, CAS Number 448-36-2. Intended for researchers, medicinal

chemists, and professionals in drug development, this document synthesizes critical data on

the compound's physicochemical properties, spectroscopic characteristics, synthetic pathways,

and core applications. Emphasis is placed on its role as a versatile building block in modern

drug discovery, driven by the unique electronic and steric properties of its methoxy and

trifluoromethyl substituents. Furthermore, this guide details rigorous safety and handling

protocols to ensure its effective and safe utilization in a laboratory setting.

Physicochemical and Structural Properties
2-Methoxy-4-(trifluoromethyl)benzoic acid is an off-white to light yellow crystalline solid at

room temperature.[1] The molecule's structural architecture, featuring a carboxylic acid, a

methoxy group, and a trifluoromethyl group on a benzene ring, makes it a valuable

intermediate in organic synthesis. The trifluoromethyl group, a strong electron-withdrawing

moiety, significantly influences the molecule's electronic properties and lipophilicity, while the

methoxy group acts as a hydrogen bond acceptor and directs reactivity.
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Property Value Source(s)

CAS Number 448-36-2 [2][3][4][5]

Molecular Formula C₉H₇F₃O₃ [1][4][6][7]

Molecular Weight 220.15 g/mol [1][4][6]

Appearance Off-white to light yellow solid [1]

Melting Point 125-130 °C [1]

Solubility Slightly soluble in water. [1][8]

Storage
Store in cool, dry conditions in

well-sealed containers.
[2][8]

InChIKey
COVAZHQHYXQLOT-

UHFFFAOYSA-N
[9]

SMILES
COC1=CC(C(F)

(F)F)=CC=C1C(=O)O
[7]

Spectroscopic Profile: A Predictive Analysis
While specific experimental spectra for this exact compound are not publicly available in the

search results, a predictive analysis based on its structure provides valuable insights for

characterization.

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methoxy group

(-OCH₃) protons should appear as a singlet around 3.9-4.0 ppm. The three aromatic protons

will present as a complex splitting pattern determined by their coupling constants. The

carboxylic acid proton (-COOH) will typically appear as a broad singlet far downfield, often

above 10 ppm, and its presence can be confirmed by D₂O exchange.

¹³C NMR: The carbon spectrum will feature a carbonyl carbon signal from the carboxylic acid

around 165-170 ppm. The carbon of the trifluoromethyl group will be a quartet due to C-F

coupling. A signal for the methoxy carbon will be observed around 55-60 ppm, in addition to

the distinct signals for the six aromatic carbons.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet, as all three

fluorine atoms in the trifluoromethyl group are chemically equivalent.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a

prominent molecular ion peak (M+) at m/z 220. Subsequent fragmentation may involve the

loss of a hydroxyl group (-OH), a methoxy group (-OCH₃), or the carboxylic acid group (-

COOH).

Synthesis and Chemical Reactivity
The synthesis of 2-Methoxy-4-(trifluoromethyl)benzoic acid is not explicitly detailed in the

provided search results. However, a plausible retro-synthetic analysis suggests a multi-step

pathway common in organic synthesis, starting from a more readily available precursor like 3-

bromo-4-methylanisole. The causality behind this proposed workflow lies in leveraging

established, high-yielding reactions to install the required functional groups in a controlled

manner.

Representative Synthetic Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1599103?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Bromo-4-methylanisole
(Starting Material)

Trifluoromethylation
(e.g., Ruppert-Prakash Reagent)

Step 1

3-Bromo-4-(trifluoromethyl)anisole

 

Lithiation & Carboxylation
(n-BuLi, then CO₂)

Step 2

2-Methoxy-4-(trifluoromethyl)benzoic acid
(Final Product, CAS 448-36-2)

Step 3: Acid Workup

Click to download full resolution via product page

Caption: A representative synthetic pathway for 2-Methoxy-4-(trifluoromethyl)benzoic acid.

Step-by-Step Methodology (Proposed)
Trifluoromethylation: The starting material, 3-bromo-4-methylanisole, undergoes

trifluoromethylation. This can be achieved using various modern reagents, such as

trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) with a suitable

initiator. The choice of this reagent is based on its relative safety and high efficiency in

introducing the CF₃ group onto aromatic rings.

Carboxylation: The resulting intermediate, 3-bromo-4-(trifluoromethyl)anisole, is then

carboxylated. A standard and effective method is halogen-metal exchange using an
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organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to form

an aryllithium species. This highly reactive intermediate is then quenched with solid carbon

dioxide (dry ice).

Acidification: An acidic workup (e.g., with HCl) protonates the resulting carboxylate salt to

yield the final product, 2-Methoxy-4-(trifluoromethyl)benzoic acid.

Chemical Reactivity and Derivatization
The compound's value lies in the reactivity of its functional groups:

Carboxylic Acid: This group is the primary site for derivatization. It can be readily converted

into esters, amides, or acid chlorides, allowing it to be coupled with a wide range of alcohols,

amines, or other nucleophiles. This is a cornerstone of its use in building larger, more

complex molecules in drug discovery.[10]

Aromatic Ring: The electron-withdrawing nature of the trifluoromethyl group deactivates the

aromatic ring towards electrophilic aromatic substitution, while the methoxy group is an

activating, ortho-para director. This electronic push-pull relationship dictates the

regioselectivity of further functionalization on the ring.

Applications in Research and Drug Discovery
2-Methoxy-4-(trifluoromethyl)benzoic acid is primarily utilized as a fragment and scaffolding

molecule in the design and synthesis of novel therapeutic agents.[6] Its utility is rooted in the

advantageous properties conferred by its key functional groups.

Role of the Trifluoromethyl Group: The CF₃ group is a bioisostere of a methyl group but with

profoundly different electronic properties. Its inclusion in a drug candidate can enhance

metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through

favorable interactions, and improve membrane permeability due to its high lipophilicity.[11]

Role of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor,

forming crucial interactions with biological targets like protein active sites. Its position on the

ring can also enforce a specific conformation on the molecule, which is critical for selective

binding.
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Fragment-Based Drug Discovery (FBDD): This compound is an ideal candidate for FBDD. In

this approach, small, low-complexity molecules ("fragments") are screened for weak binding

to a biological target. Hits are then optimized and grown into more potent lead compounds.

The carboxylic acid handle allows for straightforward synthetic elaboration once the

fragment's binding has been confirmed.

Workflow in Fragment-Based Drug Discovery

Fragment Screening

Lead Optimization

Fragment Library
(Including CAS 448-36-2)

Biophysical Screening
(NMR, SPR, X-ray)

Identified Fragment Hit

Structure-Activity Relationship (SAR)
via Chemical Synthesis

Elaboration

Fragment Growing/Linking
(Using -COOH handle)

Potent Lead Compound
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Click to download full resolution via product page

Caption: Role of the compound as a scaffold in a Fragment-Based Drug Discovery workflow.

Safety, Handling, and Disposal
As a laboratory chemical, 2-Methoxy-4-(trifluoromethyl)benzoic acid requires careful

handling to minimize exposure and ensure user safety. The following protocols are synthesized

from available safety data sheets.[2][12][13]

Hazard Identification
GHS Classification Hazard Statement Pictogram Source(s)

Acute Toxicity, Oral

(Category 4)

H302: Harmful if

swallowed

GHS07 (Exclamation

Mark)
[2][14]

Skin

Corrosion/Irritation

(Category 2)

H315: Causes skin

irritation

GHS07 (Exclamation

Mark)
[12][13][14]

Serious Eye

Damage/Irritation

(Category 1/2A)

H318/H319: Causes

serious eye

damage/irritation

GHS05 (Corrosion),

GHS07
[12][13][14]

STOT - Single

Exposure (Category

3)

H335: May cause

respiratory irritation

GHS07 (Exclamation

Mark)
[12][14]

STOT - Repeated

Exposure (Category

1)

H372: Causes

damage to organs

(Lungs) through

prolonged or repeated

exposure if inhaled

GHS08 (Health

Hazard)
[13]

Safe Handling Protocol
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood, to avoid the formation and inhalation of dust.[2][12] Ensure that emergency eye wash

stations and safety showers are readily accessible.[12]
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Personal Protective Equipment (PPE):

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect

gloves prior to use.[2]

Eye Protection: Use chemical safety goggles or a face shield.[12]

Body Protection: Wear a lab coat or a chemical-protective suit.[2]

Respiratory Protection: If ventilation is inadequate or dust is generated, use a P95 (US) or

P1 (EU) particle respirator.[2]

Hygiene Measures: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or

smoke in the laboratory. Wash hands thoroughly after handling and before breaks.[2][13]

First Aid Measures
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing,

give artificial respiration. Consult a physician immediately.[2][14]

In Case of Skin Contact: Immediately wash off with soap and plenty of water. If irritation

persists, consult a physician.[2][14]

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting

the upper and lower eyelids. Immediately consult a physician.[2][14]

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water and consult a physician.[12]

Storage and Disposal
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

[2][8] Incompatible with strong oxidizing agents and strong bases.[8][12]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local

environmental regulations. Do not let the product enter drains.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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